Germane, acetoxytriethyl-

説明

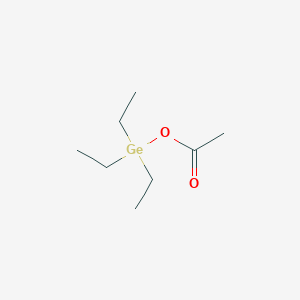

Germane, acetoxytriethyl- is an organogermanium compound with the molecular formula C8H18GeO2 It is a derivative of germane, where three ethyl groups and one acetoxy group are attached to the germanium atom

準備方法

Synthetic Routes and Reaction Conditions: Germane, acetoxytriethyl- can be synthesized through the interaction of silver acetate with triethylbromogermane in a vacuum. The reaction proceeds as follows: [ \text{(C2H5)3GeBr + AgOCOCH3} \rightarrow \text{(C2H5)3GeOCOCH3 + AgBr} ] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acetoxy group. The product is then purified by fractional distillation under reduced pressure to obtain a pure sample.

Industrial Production Methods: Industrial production of germane, acetoxytriethyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated distillation and purification systems helps in achieving consistent quality of the final product.

化学反応の分析

Types of Reactions: Germane, acetoxytriethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminium hydride can be used.

Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Germanium dioxide (GeO2) and acetic acid.

Reduction: Triethylgermanol (C8H18GeOH).

Substitution: Various substituted germanium compounds depending on the nucleophile used.

科学的研究の応用

Germane, acetoxytriethyl- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds. Its unique reactivity makes it valuable in studying germanium chemistry.

Biology: Organogermanium compounds, including germane, acetoxytriethyl-, have shown potential biological activity, including immunostimulatory effects.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate immune responses.

Industry: It is used in the semiconductor industry for the deposition of germanium layers on substrates through chemical vapor deposition processes.

作用機序

The mechanism of action of germane, acetoxytriethyl- involves its interaction with various molecular targets. In biological systems, it can modulate immune responses by activating natural killer cells and enhancing the production of immunoglobulins and cytokines. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with cellular components.

類似化合物との比較

Germane, acetoxytriethyl- can be compared with other organogermanium compounds such as:

Trimethylgermane (C3H9Ge): Similar in structure but lacks the acetoxy group, making it less reactive in certain chemical reactions.

Germane (GeH4): The simplest germanium hydride, which is more volatile and less reactive compared to germane, acetoxytriethyl-.

Triethylgermanol (C8H18GeOH): Similar but with a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.

The uniqueness of germane, acetoxytriethyl- lies in its acetoxy group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

Germane, acetoxytriethyl- (CAS Number: 1112-60-3) is an organogermanium compound characterized by its unique structure, which includes three ethyl groups and one acetoxy group attached to a germanium atom. This compound has garnered attention for its potential biological activities, particularly in the fields of immunology and cancer research.

Molecular Formula: C₈H₁₈GeO₂

Synthesis: Germane, acetoxytriethyl- can be synthesized through the reaction of triethylbromogermane with silver acetate under anhydrous conditions. The reaction can be summarized as follows:

This synthesis method ensures high yield and purity of the compound, which is critical for subsequent biological studies.

The biological activity of germane, acetoxytriethyl- is primarily attributed to its ability to modulate immune responses. It has been shown to activate natural killer (NK) cells and enhance the production of immunoglobulins and cytokines. The acetoxy group can hydrolyze to release acetic acid, forming reactive intermediates that interact with cellular components, thereby influencing various biological pathways.

Immunomodulatory Effects

Research indicates that germane, acetoxytriethyl- exhibits significant immunostimulatory effects:

- Natural Killer Cell Activation: Studies have demonstrated that this compound can enhance the cytotoxic activity of NK cells against tumor cells.

- Cytokine Production: It promotes the secretion of key cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are crucial for effective immune responses.

Potential Therapeutic Applications

Germane, acetoxytriethyl- is under investigation for its potential therapeutic applications, particularly in cancer treatment:

- Cancer Immunotherapy: Its ability to enhance immune responses positions it as a candidate for developing immunotherapeutic agents aimed at boosting anti-tumor immunity.

- Combination Therapies: Preliminary studies suggest that combining this compound with traditional chemotherapeutics may improve overall treatment efficacy by enhancing immune system activity against cancer cells.

Case Studies

Several case studies have explored the biological activity of germane, acetoxytriethyl-. Notable findings include:

- In Vivo Studies: Animal models treated with germane, acetoxytriethyl- showed increased survival rates when exposed to cancerous cells compared to control groups. The mechanism was linked to enhanced NK cell activity and elevated cytokine levels.

- Cell Culture Experiments: In vitro studies demonstrated that germane, acetoxytriethyl- significantly increased the proliferation of immune cells in response to antigen stimulation, highlighting its role as an immunomodulator.

Comparative Analysis with Similar Compounds

Germane, acetoxytriethyl- can be compared with other organogermanium compounds based on their biological activities:

| Compound | Structure | Biological Activity |

|---|---|---|

| Germane | GeH₄ | Low reactivity; primarily gaseous |

| Trimethylgermane | (C₃H₉)₃Ge | Limited biological activity |

| Triethylgermanol | C₈H₁₈GeOH | Moderate immunomodulatory effects |

| Germane, acetoxytriethyl- | C₈H₁₈GeO₂ | Significant NK cell activation; cytokine production |

The unique presence of the acetoxy group in germane, acetoxytriethyl- enhances its reactivity and biological activity compared to its counterparts.

特性

IUPAC Name |

triethylgermyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18GeO2/c1-5-9(6-2,7-3)11-8(4)10/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSIYNMQFCNSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)(CC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18GeO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149537 | |

| Record name | Germane, acetoxytriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-60-3 | |

| Record name | Triethylgermyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65795 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, acetoxytriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIETHYLGERMYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0GV478P6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。